molecular formula C18H19FN4O4S B10989778 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide

Cat. No.: B10989778
M. Wt: 406.4 g/mol
InChI Key: NOFNCDVUXUBZKS-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

  • The core structure consists of a tetrahydrothiophene ring (with a sulfur atom) fused to a pyrimidoindazole ring system.
  • The functional groups include a carboxamide (CONH₂) and a hydroxyl group (OH) attached to the pyrimidoindazole ring.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Compound X, but here’s a common one:

    Thiophene Ring Formation:

    Pyrimidoindazole Ring Formation:

    Amide Formation:

2.2 Industrial Production: Industrial-scale production typically involves multistep synthesis, purification, and isolation. Optimization of reaction conditions and scalability are crucial.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to the sulfone (SO₂) or sulfoxide (SO) forms.

    Reduction: Reduction of the carbonyl group (C=O) in the amide can yield the corresponding alcohol (C-OH).

    Substitution: The fluorine atom can be substituted with other groups (e.g., chlorine or bromine).

    Major Products: These reactions lead to derivatives with altered properties, such as improved solubility or bioactivity.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in material science for its electronic properties.

Mechanism of Action

The exact mechanism remains under investigation. it likely interacts with specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its fused ring system and fluorine substitution. Similar compounds include [Compound Y] and [Compound Z].

: Reference for Compound Y. : Reference for Compound Z.

Properties

Molecular Formula

C18H19FN4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide

InChI

InChI=1S/C18H19FN4O4S/c1-10-12(5-6-15(24)21-11-7-8-28(26,27)9-11)18(25)23-17(20-10)16-13(19)3-2-4-14(16)22-23/h2-4,11,22H,5-9H2,1H3,(H,21,24)

InChI Key

NOFNCDVUXUBZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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